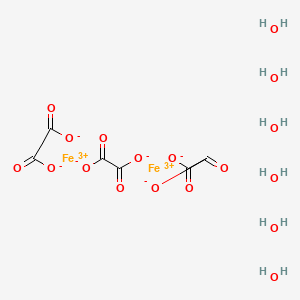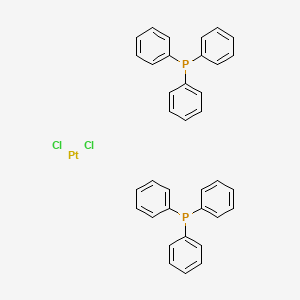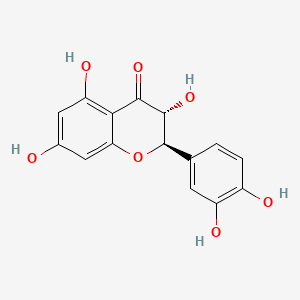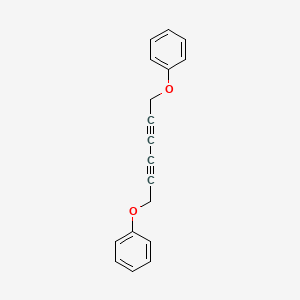
CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotris(triphenylphosphine)copper(I) is an organometallic compound with the formula ([ (C_6H_5)_3P]_3CuCl). It is a coordination complex consisting of a copper(I) ion coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)copper(I) can be synthesized through the reaction of copper(I) chloride with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows: [ \text{CuCl} + 3 \text{PPh}_3 \rightarrow [ \text{Cu(PPh}_3)_3\text{Cl}] ]
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of chlorotris(triphenylphosphine)copper(I) in a laboratory setting involves the use of standard Schlenk techniques to handle air-sensitive compounds. The reaction is usually carried out at room temperature, and the product is purified by recrystallization from a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other organometallic compounds. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the triphenylphosphine ligands can be replaced by other phosphine ligands or nitrogen-based ligands .
Wissenschaftliche Forschungsanwendungen
Chlorotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as coupling reactions and cycloadditions.
Material Science: The compound is used in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry:
Wirkmechanismus
The mechanism by which chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion to the triphenylphosphine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various catalytic cycles. The compound can facilitate electron transfer processes and activate substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper.
Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and has different reactivity and applications.
Bromotris(triphenylphosphine)copper(I): Similar structure but with a bromide ion instead of chloride.
Uniqueness
Chlorotris(triphenylphosphine)copper(I) is unique due to its specific coordination environment and the properties imparted by the copper(I) ion. It offers distinct reactivity compared to its rhodium and cobalt analogs, making it particularly useful in certain catalytic applications and organic transformations .
Eigenschaften
CAS-Nummer |
15709-76-9 |
|---|---|
Molekularformel |
C54H45ClCuP3 |
Molekulargewicht |
885.855383 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)
